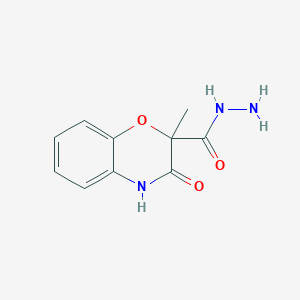

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

描述

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide (CAS: 861207-94-5) is a heterocyclic compound featuring a benzoxazine core fused with a carbohydrazide moiety. The compound is synthesized via the reaction of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives with hydrazine derivatives, as demonstrated in the preparation of sulfonamide and carboxamide analogs . Notably, its carboxylic acid precursor (compound 16 in ) exhibits immunostimulant activity, highlighting the scaffold's biological relevance .

属性

IUPAC Name |

2-methyl-3-oxo-4H-1,4-benzoxazine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-10(9(15)13-11)8(14)12-6-4-2-3-5-7(6)16-10/h2-5H,11H2,1H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEWBVRIKVFBPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions

-

Cyclization Reaction

Reactants: 2-aminophenol and methyl acetoacetate.

Conditions: Heating under reflux in the presence of an acid catalyst such as hydrochloric acid.

Product: 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine.

-

Hydrazinolysis

Reactants: 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine and hydrazine hydrate.

Conditions: Stirring at room temperature or slightly elevated temperatures.

Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.

化学反应分析

Types of Reactions

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can react with the hydrazide group under mild conditions.

Major Products

Oxidation: Formation of benzoxazine-quinones.

Reduction: Formation of 2-methyl-3-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide.

Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.

科学研究应用

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Material Science: Benzoxazine derivatives are explored for their use in high-performance polymers and resins due to their thermal stability and mechanical properties.

作用机制

The mechanism by which 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The hydrazide group can form hydrogen bonds and other interactions with biological targets, modulating their activity.

相似化合物的比较

Comparison with Structural Analogs

Core Scaffold Variations

Benzoxazines vs. Benzothiazines and Benzodioxines

The 3,4-dihydro-2H-1,4-benzoxazine scaffold shares structural similarities with:

- 3,4-Dihydro-2H-1,4-benzothiazines : Replacing the oxygen atom in the benzoxazine ring with sulfur alters electronic properties and binding affinity. For example, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide (CAS: 860611-81-0) shows distinct crystal packing and hydrogen-bonding patterns compared to oxygen-containing analogs .

- 2,3-Dihydro-1,4-benzodioxines : These compounds lack the nitrogen atom in the heterocyclic ring, reducing hydrogen-bonding capacity. Despite this, they retain inhibitory activity against targets like matriptase-2, albeit with lower potency than benzoxazines .

Table 1: Structural and Activity Comparison of Heterocyclic Scaffolds

Substituent Effects

Carbohydrazide vs. Carboxylate Derivatives

- Carboxylate esters (e.g., ethyl 2-methyl-3-oxo-...-carboxylate, CAS: 154365-33-0) are often intermediates in synthesis and show varied bioactivity depending on ester hydrolysis rates .

Methyl and Aryl Substituents

Immunostimulant and Antithrombotic Actions

- The carboxylic acid precursor (compound 16) of the title compound is a potent immunostimulant, likely due to its ability to modulate immune cell signaling .

- Analogous benzoxazines, such as compound 17, exhibit dual antithrombotic action (thrombin inhibition + fibrinogen receptor antagonism), underscoring scaffold versatility .

Enzyme Inhibition

- Benzoxazine derivatives (e.g., compounds 21–23 in ) show moderate matriptase-2 inhibition, though activity is scaffold-dependent.

Key Reactions

- Formylation : Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes regioselective formylation to yield 6- or 7-formyl derivatives, critical for introducing pharmacophores .

- Amide Formation : Acid chlorides of 2-methyl-3-oxo-...-carboxylic acid react with amines to produce carboxamide derivatives (e.g., sulfonamide-based anticancer agents) .

Notable Derivatives

生物活性

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is a compound that belongs to the benzoxazine class of heterocycles, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential applications in pharmacology.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Chemical Formula | C10H10N4O3 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. Specifically, compounds similar to 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine have shown promising results against various cancer cell lines. For instance, a study evaluated the structure–activity relationship (SAR) of synthesized benzoxazine derivatives and found that certain modifications significantly enhanced their antiproliferative activities against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells. The most potent derivatives exhibited IC50 values ranging from 7.84 to 16.2 µM across these cell lines .

Case Study:

A specific derivative demonstrated over 50% growth inhibition in MIA PaCa-2 cells at a concentration of 25 µM. The presence of hydroxyl groups in the structure was correlated with increased activity due to potential hydrogen bonding interactions with target proteins .

Antibacterial Effects

Benzoxazine derivatives are also noted for their antibacterial properties. Research indicates that modifications to the benzoxazine core can enhance antibacterial efficacy. For example, a related compound demonstrated significant activity against various bacterial strains, suggesting that structural variations can lead to improved bioactivity .

Table: Antibacterial Activity of Benzoxazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Methyl-3-oxo-benzoxazine | E. coli | 32 µg/mL |

| 2-Methyl-3-hydroxybenzoxazine | S. aureus | 16 µg/mL |

| 2-Methyl-3-nitrobenzoxazine | Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of benzoxazines is often attributed to their ability to interact with specific cellular targets. For anticancer activity, these compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of angiogenesis and modulation of cell cycle regulators .

For antibacterial effects, the mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

常见问题

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Catalysts | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization | CuI, K₂CO₃ | 80°C | 65–75 | |

| Hydrazide Formation | Hydrazine hydrate | RT | 85–90 |

Advanced Question: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Methodological Answer:

Optimization strategies include:

- Catalyst screening : Transition metals (e.g., Cu, Pd) enhance cyclization efficiency, while base selection (e.g., K₂CO₃ vs. Et₃N) affects deprotonation rates .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, whereas toluene minimizes side reactions in cyclization .

- Temperature control : Lower temperatures (RT) reduce decomposition during hydrazide formation, while higher temperatures (80–100°C) accelerate cyclization .

- In-line analytics : Use HPLC or LC-MS to monitor reaction progress and identify byproducts (e.g., dimerization or oxidation products) .

Critical Consideration: Contradictory yield reports may arise from impurities in starting materials (e.g., residual solvents in o-aminobenzyl alcohol). Purity validation via NMR or elemental analysis is critical .

Basic Question: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and hydrazide proton environments (e.g., NH peaks at δ 9–10 ppm) .

- X-ray Diffraction (XRD) : Resolves stereochemistry and hydrogen-bonding motifs. For example, monoclinic crystal systems (space group Cc) with β angles ~95° are common in benzoxazine derivatives .

- IR Spectroscopy : Detects carbonyl (C=O, ~1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Q. Table 2: Example Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | Cc | |

| a, b, c (Å) | 15.37, 7.52, 9.63 | |

| β (°) | 95.4 | |

| R-factor | 0.027 |

Advanced Question: How can researchers resolve discrepancies in reported bioactivity data for benzoxazine derivatives?

Methodological Answer:

Contradictions in bioactivity (e.g., antihypoxic vs. antimicrobial effects) may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. hypoxia chamber models) .

- Structural nuances : Substituent effects (e.g., methyl vs. methoxy groups) alter pharmacokinetics. Use SAR studies to isolate critical functional groups .

- Metabolic stability : Assess in vitro liver microsome models to compare compound degradation rates across studies .

Example Workflow:

Validate purity (>95% via HPLC) .

Replicate assays under controlled conditions (e.g., pH, temperature).

Cross-reference with computational models (e.g., DFT for electron distribution analysis) .

Advanced Question: How can computational methods predict the stability and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Model hydrogen-bonding interactions (e.g., lattice energy ~30 kJ/mol for N-H···O motifs) to predict crystalline stability .

- Molecular Dynamics (MD) : Simulate solvation effects in biological systems (e.g., water/octanol partition coefficients for bioavailability) .

- Docking Studies : Map interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to rationalize bioactivity .

Data Integration: Combine computational results with experimental XRD and NMR data to refine forcefield parameters .

Basic Question: What are the key challenges in analyzing impurities in this compound?

Methodological Answer:

Common impurities include:

- Synthetic byproducts : Unreacted intermediates (e.g., residual aziridines) detectable via GC-MS .

- Degradation products : Oxidized hydrazides (e.g., forming azines) identified via LC-MS .

- Metal residues : Trace Cu or Pd from catalysts quantified via ICP-OES .

Q. Table 3: Impurity Analysis Workflow

| Step | Technique | Detection Limit | Reference |

|---|---|---|---|

| Byproduct Screening | HPLC-UV | 0.1% | |

| Metal Analysis | ICP-OES | 1 ppm | |

| Structural Confirmation | HRMS | 0.01% |

Advanced Question: How can green chemistry principles be applied to the synthesis of this compound?

Methodological Answer:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .

- Catalyst Recycling : Use immobilized Cu nanoparticles on silica to minimize waste .

- Waste Valorization : Convert hydrazine byproducts into fertilizers via neutralization .

Case Study : A solvent-free mechanochemical synthesis reduced energy use by 40% compared to traditional reflux methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。